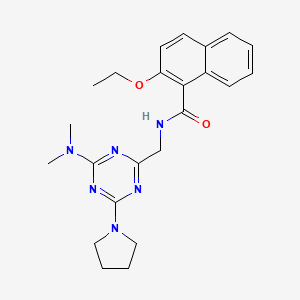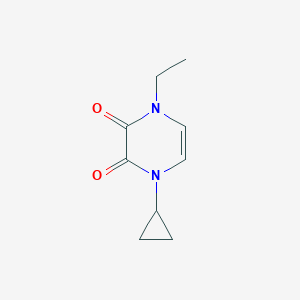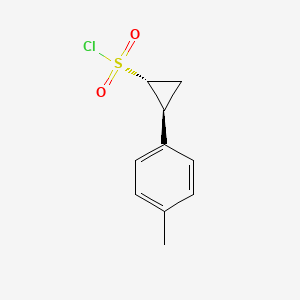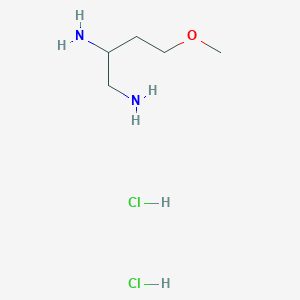![molecular formula C20H20BrN3O4 B2678459 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide CAS No. 161713-98-0](/img/structure/B2678459.png)
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide (BMPOET) is a synthetic organic compound that has been used in a variety of research applications. BMPOET is a bromide salt of a triazolium compound that has been found to have a wide range of biological and chemical properties. BMPOET has been used for a variety of synthetic, analytical, and research purposes, including as a catalyst for the synthesis of other compounds, as a reagent for analytical detection of proteins, and as a target for drug discovery.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide has shown potential in corrosion inhibition. It has been studied for its efficacy in protecting metals like aluminum and steel in acidic environments. For instance, a similar compound, 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H-benzimidazol-3-ium bromide (MOBB), has demonstrated excellent corrosion inhibition properties on aluminum alloy composites in acidic media. This compound acts as a mixed-type inhibitor with predominant cathodic control and has displayed inhibition efficiencies up to 98.8% (Shetty & Shetty, 2017).
Organic Synthesis
In organic chemistry, compounds related to 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide are used in various synthetic processes. For example, bis(p-methoxyphenyl) telluroxide, another derivative, is a mild oxidizing agent useful for converting thiocarbonyl groups into oxo analogues and thiols into disulphides (Barton, Ley, & Meerholz, 1979).
Environmental Impact
Studies have been conducted on the environmental impact and biodegradation of compounds similar to 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide. Methoxychlor, an organochlorine insecticide with a structure related to this compound, undergoes dechlorination by environmental bacterial species. This suggests the potential biodegradability of such compounds in natural environments (Satsuma & Masuda, 2012).
Ligand Chemistry
Compounds structurally similar to 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide are also being explored as ligands in coordination chemistry. For example, bis(1,2,3-triazol-5-ylidenes) (i-bitz), a related compound, has been used as stable 1,4-bidentate ligands based on mesoionic carbenes in the formation of mononuclear rhodium(I) complexes (Guisado‐Barrios, Bouffard, Donnadieu, & Bertrand, 2011).
Redox Chemistry
Derivatives of 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide have been explored for their redox properties. For instance, a compound carrying a redox-active sterically protecting group was developed for the construction of novel redox systems composed of diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,2,4-triazol-4-ium-1-yl]ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3O4.BrH/c1-26-17-7-3-15(4-8-17)19(24)11-22-13-21-23(14-22)12-20(25)16-5-9-18(27-2)10-6-16;/h3-10,13-14H,11-12H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKBODHWBLXSMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=[N+](C=N2)CC(=O)C3=CC=C(C=C3)OC.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)


![1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2678387.png)
![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2678394.png)

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2678397.png)

![ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate](/img/structure/B2678399.png)